REACTION_CXSMILES
|
[H-].[Na+].CO[C:5](=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13].[C:15](#[N:17])[CH3:16]>C1(C)C=CC=CC=1>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:5]([CH2:16][C:15]#[N:17])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
49.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)OC)=O
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was further agitated for 15 hr at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux cooler
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0° C.
|
Type
|
WAIT
|
Details
|
agitation was continued for 1 hr at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then the aqueous phase was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml toluene
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C. the aqueous phase
|
Type
|
WASH
|
Details
|
The precipitated product was washed with ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product (44 g) was recrystallized from isopropanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)CC#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |